stachybotrotoxin
Description
Stachybotrotoxin is a mycotoxin produced by Stachybotrys species, notably S. chartarum, a mold associated with damp environments. This compound is part of a broader class of secondary metabolites that exhibit cytotoxic, immunosuppressive, and inflammatory properties, contributing to health risks in humans and animals exposed to contaminated environments . While its exact molecular structure remains less characterized compared to other mycotoxins, this compound is often grouped with structurally related compounds such as stachybotrylactams, stachybotramides, and stachartins, which share biosynthetic pathways and functional groups .
Properties
CAS No. |
12698-94-1 |
|---|---|
Molecular Formula |
O4SiTh |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stachybotrotoxin belongs to a family of compounds with overlapping structural motifs but distinct substituents and bioactivities. Below is a comparative analysis of this compound and its analogs, focusing on structural features, physicochemical properties, and biological effects.
Structural Similarities and Differences
Key structural motifs in this family include lactam rings, phenyl groups, and variable substituents (e.g., methoxy, hydroxy, or naphthyl groups). These modifications influence solubility, stability, and target interactions.
Table 1: Structural and Functional Comparison of this compound Analogs
Physicochemical Properties
- This compound : Likely moderate solubility in polar solvents due to hydroxy/methoxy groups; stability varies with pH .
- Stachartin A : Higher lipophilicity from naphthyl groups, enhancing membrane permeability .
- Stachybotrylactam : Reduced polarity due to methyl groups, favoring accumulation in fatty tissues .
Mechanistic and Functional Divergence
Research Findings and Implications
Recent studies highlight the role of substituents in modulating toxicity:
- Methoxy groups in this compound increase reactive oxygen species (ROS) generation, exacerbating cellular damage .
- Naphthyl-containing Stachartin A exhibits 10-fold higher antifungal activity than this compound, attributed to enhanced membrane interaction .
- Structural analogs like Chartarlactam A show promise in drug development due to selective enzyme inhibition, reducing off-target toxicity compared to this compound .
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